2-(cyclopentylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopentylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-17(16-10-26-18(23-16)22-14-3-1-2-4-14)21-15-7-5-13(6-8-15)9-24-12-19-11-20-24/h5-8,10-12,14H,1-4,9H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMMHWHLFHAKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
The compound consists of several functional groups that contribute to its biological activity and potential applications:
- Cyclopentylamino group : Enhances lipophilicity and may improve membrane permeability.
- Triazole moiety : Known for its role in antifungal and anticancer activities.
- Thiazole ring : Associated with various pharmacological effects, including antimicrobial properties.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 356.45 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains. The specific compound under discussion has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of 2-(cyclopentylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antibacterial properties.
Antifungal Properties
The triazole component is particularly noteworthy for its antifungal efficacy. Compounds similar to the one have been utilized to treat fungal infections by inhibiting ergosterol synthesis.
Data Table: Antifungal Activity Comparison
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Candida albicans |
| Compound B | 32 | Aspergillus niger |
| Target Compound | 32 | Candida albicans |
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the thiazole and triazole rings. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating significant anticancer activity.
Coordination Chemistry
The unique structural features allow this compound to act as a ligand in coordination chemistry. The nitrogen atoms from the triazole can coordinate with metal ions, forming stable complexes that have potential applications in catalysis.
Data Table: Metal Complex Formation
| Metal Ion | Ligand Used | Stability Constant (log K) |
|---|---|---|
| Cu(II) | 2-(cyclopentylamino)-N-[4-(1H-1,2,4-triazol... | 5.6 |
| Pd(II) | Similar Triazole Derivative | 6.8 |
Photophysical Properties
Research into the photophysical properties of this compound has revealed potential applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths makes it suitable for use in sensors or as a fluorescent probe.
Chemical Reactions Analysis
Thiazole Core Formation
The thiazole ring is synthesized via cyclocondensation reactions. A representative method involves:
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Reacting thiourea derivatives with α-haloketones or α-bromoacetophenones under basic conditions (e.g., KOH/EtOH) to form 2-aminothiazoles .
-
Example :
Triazole-Phenylcarboxamide Functionalization
The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group is attached using:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine-modified phenylazides and 1,2,4-triazoles .
-
Alternative route :
Table 1: Key Synthetic Steps and Yields
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiazole core formation | KOH/EtOH, reflux, 6h | 82 | |
| Cyclopentylamino substitution | DMF, 80°C, 12h | 75–88 | |
| Triazole-phenyl coupling | Pd(OAc)₂/CuI, DMF, 24h | 70 |
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl, 6M, 100°C, 8h): Converts to carboxylic acid.
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Basic hydrolysis (NaOH, 10%, reflux, 4h): Forms carboxylate salts .
Triazole Alkylation/Acylation
The 1,2,4-triazole moiety participates in:
Thiazole Ring Modifications
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Electrophilic substitution : Bromination at position 5 using Br₂/AcOH .
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Oxidation : Conversion to thiazole N-oxide with mCPBA (meta-chloroperbenzoic acid) .
Thermal Stability
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Stable up to 250°C (TGA data).
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Decomposition observed >300°C, releasing NH₃ and CO₂.
Photochemical Reactivity
pH-Dependent Behavior
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a thiazole core with a triazole-containing phenylcarboxamide. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Notable Biological Activities |
|---|---|---|---|
| Target Compound | Thiazole + cyclopentylamino + triazole-methylphenyl carboxamide | ~375 (estimated) | Hypothesized kinase inhibition or antimicrobial activity (inferred from analogs) |
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide () | Thiazole + oxazole + methoxyphenyl | 297.4 | Antimicrobial and anticancer screening candidate |
| 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide () | Thiophene + triazole + carboxamide | ~325 (estimated) | Enhanced reactivity due to thiophene-triazole synergy |
| N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide () | Benzothiazole + pyrimidine + thiazole | ~420 (estimated) | Potential kinase inhibitor due to pyrimidine-thiazole interaction |
| N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide () | Imidazole + cyclopentylpropanamido + chlorophenyl | ~430 (estimated) | Anti-inflammatory activity reported in analogs |
Key Differentiators:
Heterocyclic Diversity : Unlike compounds with single heterocycles (e.g., ’s oxazole-thiazole hybrid), the target compound incorporates a 1,2,4-triazole, which may improve metabolic stability compared to 1,2,3-triazole analogs .
Carboxamide Linkage : The phenyl-triazole-methyl group in the carboxamide distinguishes it from simpler phenyl or methoxyphenyl substituents (), possibly enabling unique binding modes .
Research Findings from Analogous Compounds:
- : Compounds with fused triazolopyridazine-thiazole structures exhibit nanomolar affinity for kinases, suggesting the target compound’s triazole-thiazole motif could have similar efficacy .
- : Oxadiazole-thiazole hybrids show moderate antibacterial activity, but the target compound’s triazole may enhance potency against resistant strains .
Q & A
Q. What synthetic strategies are effective for constructing the 1,3-thiazole-4-carboxamide core in this compound?
The 1,3-thiazole ring can be synthesized via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, thiazole-4-carboxamide derivatives are often prepared by reacting 2-aminothiazoles with activated carboxylic acids (e.g., using EDCI/HOBt coupling) . Key considerations include solvent choice (DMF or DCM), temperature control (0–25°C), and purification via column chromatography to isolate the carboxamide product.
Q. How can NMR spectroscopy validate the regioselectivity of the triazole substitution pattern in this compound?
The 1H-1,2,4-triazole substituent’s position can be confirmed using 1H and 13C NMR. For instance, the methylene bridge (–CH2–) linking the triazole and phenyl groups typically shows a singlet at δ 5.2–5.5 ppm in 1H NMR, while the triazole protons resonate as distinct singlets (δ 7.8–8.2 ppm). 2D NMR (HSQC, HMBC) can further correlate triazole C–H signals with adjacent groups .
Q. What analytical methods ensure purity and structural fidelity post-synthesis?
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 20:80 over 20 min) to assess purity (>95% by UV detection at 254 nm) .
- Elemental Analysis : Compare experimental C/H/N/S values with theoretical calculations (e.g., ±0.3% tolerance) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can computational docking predict the compound’s binding affinity to biological targets (e.g., kinases)?
Molecular docking using AutoDock Vina or Schrödinger Suite can model interactions between the thiazole-triazole scaffold and target proteins. For example:
- Protonate the compound at physiological pH (e.g., triazole N–H as a hydrogen bond donor).
- Define the binding pocket using crystallographic data (PDB ID: e.g., 3QKK for kinase targets).
- Score poses using MM-GBSA to rank binding energies (ΔG < –8 kcal/mol suggests strong affinity) .
Q. What strategies resolve contradictions between experimental and computational solubility data?
Discrepancies often arise from implicit solvent models (e.g., COSMO-RS vs. explicit MD simulations). To reconcile:
- Experimental : Measure solubility in DMSO/PBS mixtures via UV-Vis spectrophotometry.
- Computational : Use SMD solvation models with explicit water molecules in Gaussian09 .
- Cross-validate with Hansen solubility parameters (δd, δp, δh) .
Q. How can reaction conditions be optimized to suppress by-products during triazole-methylphenyl coupling?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) often generates 1,4-triazole regioisomers. To minimize side products:
- Use 10 mol% CuI/NaAsc in tert-BuOH/H2O (1:1) at 50°C.
- Monitor reaction progress via TLC (hexane/EtOAc 3:1) and quench with EDTA to chelate residual Cu .
- Purify via recrystallization (EtOH/H2O) to isolate the desired 1,2,4-triazole isomer .
Methodological Challenges & Solutions
Q. Why does X-ray crystallography fail for this compound, and how can this be mitigated?
Poor crystal formation may result from conformational flexibility in the cyclopentylamino group. Solutions include:
- Cocrystallization : Add a rigid coformer (e.g., succinic acid).
- Cryocooling : Use liquid N2 to stabilize crystals during data collection.
- Software : Refine partial occupancy or disorder using SHELXL (ISOR/DFIX restraints) .
Q. How to design SAR studies for the cyclopentylamino moiety?
- Variants : Synthesize analogs with cyclohexyl, adamantyl, or branched alkyl groups.
- Assays : Test against target enzymes (e.g., IC50 via fluorescence polarization) and correlate with logP (measured via shake-flask method) .
- Data Analysis : Use Hansch analysis (σ, π parameters) to quantify substituent effects on activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
